Cyclohexyltriphenylphosphonium bromide
Overview
Description
Cyclohexyltriphenylphosphonium bromide is an organic compound with the molecular formula C₂₄H₂₆BrP. It is a phosphonium salt that consists of a cyclohexyl group attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is known for its applications in organic synthesis and as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclohexyl bromide. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield cyclohexyltriphenylphosphonium hydroxide, while oxidation reactions may produce cyclohexyltriphenylphosphonium oxide .
Scientific Research Applications
Cyclohexyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.
Industry: It is used in the production of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which cyclohexyltriphenylphosphonium bromide exerts its effects involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in the mitochondria of cells, where it can disrupt mitochondrial function and induce cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial membrane potentials compared to normal cells .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium bromide: Similar in structure but lacks the cyclohexyl group.
Cyclohexyldiphenylphosphonium bromide: Contains two phenyl groups instead of three.
Tetraphenylphosphonium bromide: Contains four phenyl groups instead of a cyclohexyl group .
Uniqueness
Cyclohexyltriphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications .
Biological Activity
Cyclohexyltriphenylphosphonium bromide (CYPB) is an organophosphonium compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
CYPB is characterized by a cyclohexyl group attached to a triphenylphosphonium moiety, with bromide serving as the counterion. The synthesis typically involves the reaction of triphenylphosphine with cyclohexyl bromide, yielding CYPB in a straightforward nucleophilic substitution reaction.
Biological Activity Overview
CYPB exhibits various biological activities, including:
- Mitochondrial Function Modulation : Organophosphonium compounds like CYPB are known to influence mitochondrial dynamics, potentially affecting cellular energy metabolism and apoptosis pathways .
- Anticancer Properties : Studies have demonstrated that CYPB can induce cytotoxic effects in cancer cells. It has been shown to inhibit cell growth and induce apoptosis in several human cancer cell lines, including colon (HCT-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells .
The mechanisms by which CYPB exerts its biological effects are multifaceted:
- Apoptosis Induction : CYPB has been linked to the activation of apoptotic pathways, leading to programmed cell death in cancer cells. This is significant for developing novel anticancer therapies.
- Modulation of Drug Resistance : Research indicates that CYPB may enhance the efficacy of certain chemotherapeutic agents by acting as a chemosensitizer. This property could be vital for overcoming drug resistance in cancer treatment .
Case Study 1: Anticancer Efficacy
In a study assessing the antiproliferative activity of CYPB against various cancer cell lines, it was found that at low micromolar concentrations, CYPB significantly inhibited cell growth. The IC50 values varied across different cell lines, indicating selective cytotoxicity:
Cell Line | IC50 Value (µM) |
---|---|
HCT-116 (Colon) | 22 |
A375 (Melanoma) | 30 |
PC-3 (Prostate) | 25 |
T-47D (Breast) | 35 |
This data suggests that CYPB could be a promising candidate for further development as an anticancer agent.
Case Study 2: Mitochondrial Dynamics
Another study focused on the impact of CYPB on mitochondrial function revealed that it alters mitochondrial membrane potential and promotes reactive oxygen species (ROS) generation. These changes were associated with increased apoptosis in treated cells. The study concluded that CYPB's ability to modulate mitochondrial dynamics could be leveraged for therapeutic strategies targeting metabolic disorders and cancer.
Comparative Analysis with Other Compounds
CYPB's biological activity can be compared with other phosphonium compounds:
Compound | Mechanism of Action | Anticancer Activity |
---|---|---|
Cyclohexyltriphenylphosphonium iodide | Mitochondrial modulation | Moderate |
Triphenylphosphonium bromide | Apoptosis induction | High |
Aryltriphenylphosphonium derivatives | Antibacterial and anticancer effects | Variable |
This table highlights CYPB's unique position within a broader class of phosphonium compounds, showcasing its potential for specific therapeutic applications.
Safety and Toxicological Considerations
While CYPB shows promise as a therapeutic agent, its safety profile requires careful evaluation. Current data indicate no known carcinogenic properties; however, further toxicological studies are necessary to fully understand its effects on human health and environmental impact .
Properties
IUPAC Name |
cyclohexyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKRDZMIONMRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994055 | |
Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-51-9 | |
Record name | Cyclohexyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7333-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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